IKr (hERG) Blockade Potency: Arrhythmic‑Targeting Compound 1 vs. Ketone Analog L‑702,958
In guinea pig isolated ventricular myocytes, Arrhythmic‑Targeting Compound 1 (MK‑499/L‑706,000) blocked the rapidly activating component of the delayed rectifier K+ current (IKr) with an IC50 of 43.9 nM, while its ketone‑containing analog L‑702,958 exhibited greater potency with an IC50 of 14.6 nM [1].
| Evidence Dimension | IKr blockade potency (IC50) |
|---|---|
| Target Compound Data | 43.9 nM |
| Comparator Or Baseline | L‑702,958: 14.6 nM |
| Quantified Difference | L‑702,958 is 3.0‑fold more potent in vitro |
| Conditions | Guinea pig isolated ventricular myocytes; whole‑cell patch clamp |
Why This Matters
Lower in vitro potency may translate to a wider therapeutic window and reduced risk of excessive QT prolongation, an important consideration for experimental models of arrhythmia.
- [1] Lynch JJ Jr, Wallace AA, Stupienski RF 3rd, Baskin EP, Beare CM, Appleby SD, et al. Cardiac electrophysiologic and antiarrhythmic actions of two long‑acting spirobenzopyran piperidine class III agents, L‑702,958 and L‑706,000 [MK‑499]. J Pharmacol Exp Ther. 1994 May;269(2):541‑54. PMID: 7802864. View Source
